1-Hydroxycyclohexanecarbonitrile
Overview
Description
Preparation Methods
1-Hydroxycyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with hydrogen cyanide (HCN) in the presence of a base, resulting in the formation of the cyanohydrin . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
1-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxycyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a substrate in high-throughput screening assays for hydroxynitrile lyase activity. It is also employed in the preparation of other chemical compounds through catalytic hydrogenation reactions.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 1-Hydroxycyclohexanecarbonitrile exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions . These interactions enable the compound to act as a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
1-Hydroxycyclohexanecarbonitrile can be compared with other similar compounds, such as:
Cyclohexanone cyanohydrin: Similar in structure but lacks the hydroxyl group.
1-Hydroxycyclohexane-1-carboxamide: Contains an amide group instead of a nitrile group.
Ethyl 1-hydroxycyclohexane-carboxylate: Contains an ester group instead of a nitrile group.
These compounds share some reactivity patterns but differ in their specific functional groups, leading to unique properties and applications .
Properties
IUPAC Name |
1-hydroxycyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRPNZOTCHLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024878 | |
Record name | Cyclohexanone cyanohydrin | |
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Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992) | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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Boiling Point |
228 to 235 °F at 9 mmHg (NTP, 1992) | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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Solubility |
10 to 50 mg/mL at 74.3 °F (NTP, 1992) | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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CAS No. |
931-97-5 | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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Record name | 1-Hydroxycyclohexanecarbonitrile | |
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Record name | 1-Cyano-1-hydroxycyclohexane | |
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Record name | 1-Hydroxycyclohexanecarbonitrile | |
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Record name | 1-Hydroxycyclohexanecarbonitrile | |
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Record name | Cyclohexanecarbonitrile, 1-hydroxy- | |
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Record name | Cyclohexanone cyanohydrin | |
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Record name | 1-hydroxy-1-cyclohexanecarbonitrile | |
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Record name | 1-CYANO-1-HYDROXYCYCLOHEXANE | |
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Melting Point |
93 to 97 °F (NTP, 1992) | |
Record name | CYCLOHEXANONE CYANOHYDRIN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 1-Hydroxycyclohexanecarbonitrile influence its properties?
A1: While the provided research papers [, ] don't directly investigate the downstream effects of this compound's stereochemistry, it's important to understand its potential impact. Different stereoisomers (e.g., axial vs. equatorial hydroxyl group) can exhibit varying physical and chemical properties. This difference can influence the compound's reactivity, binding affinity to targets, and overall biological activity if it were to be used as a building block for more complex molecules. Further research is needed to elucidate the specific influence of stereochemistry on the properties of this compound.
Q2: Can Raman spectroscopy be used to distinguish between different conformations of this compound?
A2: Yes, Raman spectroscopy is a valuable tool for studying the conformations of molecules like this compound. The research paper by [] specifically investigates the use of Raman spectroscopy to analyze the conformations of cyanohydrins, including those derived from cyclohexanone derivatives. The technique is sensitive to changes in bond vibrations caused by different spatial arrangements of atoms within a molecule. By analyzing the characteristic Raman spectral patterns, researchers can identify and differentiate between various conformations of this compound.
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